molecular formula C19H17NO2 B1623580 Quinoline, 4-(2,5-dimethoxystyryl)- CAS No. 2859-52-1

Quinoline, 4-(2,5-dimethoxystyryl)-

Cat. No.: B1623580
CAS No.: 2859-52-1
M. Wt: 291.3 g/mol
InChI Key: SKSPBGAEBWSFCS-BQYQJAHWSA-N
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Description

Quinoline, 4-(2,5-dimethoxystyryl)- (CAS: 2859-52-1) is a heterocyclic aromatic compound characterized by a quinoline core substituted at the 4-position with a styryl group bearing 2,5-dimethoxy substituents. Its molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol . Predicted physical properties include a density of 1.174 g/cm³, boiling point of 472.2°C, and pKa of 5.20, suggesting moderate basicity . The compound’s structure combines the electron-rich quinoline ring with a conjugated styryl system, which may enhance its interaction with biological targets, such as enzymes or receptors involved in cancer or neurodegenerative diseases .

Properties

CAS No.

2859-52-1

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C19H17NO2/c1-21-16-9-10-19(22-2)15(13-16)8-7-14-11-12-20-18-6-4-3-5-17(14)18/h3-13H,1-2H3/b8-7+

InChI Key

SKSPBGAEBWSFCS-BQYQJAHWSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=NC3=CC=CC=C23

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have shown promising anticancer properties. Research indicates that compounds similar to 4-(2,5-dimethoxystyryl)-quinoline exhibit moderate to significant cytotoxic activity against various human cancer cell lines.

  • Study Findings : A study synthesized novel quinolines that demonstrated significant antiproliferative activity against MCF-7 and A2780 cancer cells. The compounds were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division and growth .
  • Table 1: Cytotoxic Activity of Quinoline Derivatives
    CompoundCell LineIC50 (µM)Mechanism of Action
    Compound 7eMCF-710.5Tubulin inhibition
    Compound 7fA27808.3Apoptosis induction

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activities. For instance, a series of quinoline-4-carboxamides have been identified as effective against Plasmodium falciparum, the causative agent of malaria.

  • Mechanism : These compounds work by inhibiting translation elongation factor 2 (PfEF2), essential for protein synthesis in the parasite. This unique mechanism distinguishes them from traditional antimalarials like chloroquine .
  • Table 2: Antimalarial Efficacy of Quinoline Derivatives
    CompoundEC50 (nM)Efficacy in Mouse Model (mg/kg)
    DDD107498120<1

Antimicrobial and Antifungal Activities

The quinoline scaffold has been modified to enhance its antimicrobial and antifungal properties. Several studies have reported on quinoline derivatives exhibiting antibacterial and antifungal effects.

  • Case Study : A review highlighted that quinolines possess inhibitory effects against various pathogens, including bacteria and fungi, making them valuable in developing new antimicrobial agents .
  • Table 3: Antimicrobial Activity of Selected Quinoline Derivatives
    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    Compound XStaphylococcus aureus32 µg/mL
    Compound YCandida albicans16 µg/mL

Enzyme Inhibition Studies

The unique structural features of quinoline derivatives allow them to interact with various biological molecules, making them suitable for enzyme inhibition studies.

  • Example : Certain quinoline derivatives have been shown to inhibit cholinesterase enzymes, which are critical targets in treating neurodegenerative diseases like Alzheimer's .
  • Table 4: Enzyme Inhibition Potency of Quinoline Derivatives
    CompoundEnzyme TargetIC50 (µM)
    Compound ZAcetylcholinesterase0.56

Comparison with Similar Compounds

Below is a comparative analysis of 4-(2,5-dimethoxystyryl)quinoline with structurally or functionally related compounds:

Methoxystyryl Quinoline Derivatives
Compound Name Substituents Biological Activity Key Findings Reference
4-(2,5-Dimethoxystyryl)quinoline 2,5-Dimethoxy styryl at C4 Under investigation (potential anticancer/neuroprotective) Predicted physicochemical properties suggest bioavailability; structural analogs show activity.
RV02 [(E)-4-(3,5-dimethoxystyryl)quinoline] 3,5-Dimethoxy styryl at C4 Neuroprotective (ischemic stroke) Activates Parkin-mediated mitophagy, reduces ROS in neuronal models.
4-(2,4,5-Trimethoxystyryl)quinoline methiodide 2,4,5-Trimethoxy styryl at C4 (methiodide salt) Anticancer (KB cells) ED₅₀ = 0.9 µg/mL; enhanced potency due to quaternization.
2-(2,4,6-Trimethoxystyryl)quinoline methiodide 2,4,6-Trimethoxy styryl at C2 (methiodide salt) Anticancer (KB cells) ED₅₀ = 0.4 µg/mL; activity linked to methoxy positioning and salt formation.

Key Observations :

  • Methoxy Substitution Pattern : The position of methoxy groups significantly impacts activity. For instance, RV02 (3,5-dimethoxy) demonstrates neuroprotection via mitophagy , while trimethoxy derivatives (e.g., 2,4,5- or 2,4,6-substitutions) show enhanced anticancer potency . The 2,5-dimethoxy configuration in the target compound may offer a balance between steric effects and electronic interactions.
  • Salt Formation: Methiodide salts of styrylquinolines (e.g., 2,4,6-trimethoxy derivative) exhibit markedly lower ED₅₀ values (0.4 µg/mL) compared to free bases, likely due to improved solubility or target binding .
  • Structural Analogies: The quinoline-styryl scaffold is shared with Eg5 inhibitors (e.g., ispinesib), which target mitotic kinesins in cancer cells . While the target compound’s mechanism remains unconfirmed, its styryl group may facilitate similar protein interactions.
Non-Quinoline Styryl Derivatives
Compound Name Core Structure Substituents Biological Activity Key Findings Reference
4g [(E)-2-(3,4,5-trimethoxystyryl)-4H-chromen-4-one] Chromenone 3,4,5-Trimethoxy styryl at C2 Anticancer (HeLa cells) Highest cytotoxicity (IC₅₀ = 6.2 µM) due to trimethoxy group.
Compound-1/Compound-2 [Cyclohexene derivatives] Cyclohexene 3,4-Dimethoxy styryl Neurotrophic (PC12 cells) Stimulated neurite outgrowth in neuronal models.

Key Observations :

  • Heterocycle Core: Chromenone-based styryl compounds (e.g., 4g) exhibit strong cytotoxicity, likely due to the planar chromenone ring enhancing DNA intercalation or tubulin binding . In contrast, the quinoline core in the target compound may favor interactions with kinase or protease targets.
  • Methoxy Group Count : Trimethoxy derivatives (e.g., 4g ) generally outperform dimethoxy analogs in cytotoxicity, suggesting that increased methoxy substitution enhances hydrophobic interactions or hydrogen bonding . The 2,5-dimethoxy configuration in the target compound may limit this effect but reduce metabolic instability.
Oxadiazole-Quinoline Hybrids
Compound Name Substituents Biological Activity Key Findings Reference
4-(5-(4-Chlorophenyl)-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline Oxadiazole at C4, methoxyphenyl at C2 Anticancer (MCF-7 cells) IC₅₀ = 8.31 µM; induces apoptosis via mitochondrial pathways.

Key Observations :

  • Functional Group Variation: Oxadiazole-quinoline hybrids leverage electron-deficient oxadiazole rings for DNA damage or topoisomerase inhibition . The styryl group in the target compound, however, may enable π-π stacking with aromatic residues in enzymes like Eg5 or kinases.

Preparation Methods

Reaction Mechanism and Conditions

  • Phosphonium Salt Preparation : 2,5-Dimethoxybenzyl bromide is reacted with triphenylphosphine in anhydrous tetrahydrofuran (THF) to form the phosphonium salt.
  • Ylide Generation : The phosphonium salt is treated with n-butyllithium (n-BuLi) at −78°C to generate the reactive ylide.
  • Aldehyde Coupling : Quinoline-4-carbaldehyde is added to the ylide solution, facilitating a [2+2] cycloaddition followed by retro-cycloaddition to yield the E-styryl product predominantly.

Optimization Insights :

  • Solvent polarity influences E/Z selectivity; non-polar solvents like toluene favor E-isomers.
  • Yields typically range from 70–85%, with purification achieved via silica gel chromatography using hexane/ethyl acetate (4:1).

Friedlander Annulation: Quinoline Core Construction with Subsequent Styryl Functionalization

The Friedlander reaction offers a modular approach to quinoline synthesis, enabling late-stage functionalization with styryl groups.

Base-Catalyzed Condensation

  • Quinoline Formation : 2-Aminobenzaldehyde reacts with ethyl acetoacetate in the presence of chloramine-T (10 mol%) in refluxing acetonitrile to yield 4-methylquinoline-3-carboxylate.
  • Styryl Introduction : The methyl group at position 4 undergoes olefination with 2,5-dimethoxybenzaldehyde using acetic anhydride as both solvent and catalyst at 120°C.

Key Data :

Step Conditions Yield (%)
Quinoline core CH₃CN, 85°C, 3 hr 95
Olefination Ac₂O, 120°C, 12 hr 78

Advantages :

  • Chloramine-T enhances reaction rates via electrophilic activation.
  • Acetic anhydride acts as a mild Lewis acid, minimizing side reactions.

This method integrates quinoline ring formation and styryl group introduction in a single step, leveraging α,β-unsaturated aldehydes.

Reaction Protocol

  • Substrate Preparation : 3-(2,5-Dimethoxyphenyl)acrolein is synthesized via Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid.
  • Cyclization : The acrolein reacts with o-aminophenylacetic acid in concentrated HCl, undergoing cyclodehydration to form the quinoline-styryl hybrid.

Mechanistic Highlights :

  • Protonation of the α,β-unsaturated aldehyde facilitates electrophilic attack by the aniline’s amino group.
  • Cyclization proceeds via a six-membered transition state, followed by oxidation to aromatize the ring.

Yield : 65–72% after recrystallization from ethanol.

Direct Olefination: Catalyst-Free Green Synthesis

A solvent-free approach using 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) as a eutectic mixture enables efficient styrylquinoline synthesis.

Methodology

  • Substrate Mixing : 4-Methylquinoline and 2,5-dimethoxybenzaldehyde are combined in a 1:1.2 molar ratio.
  • Reaction Conditions : Heating at 80°C for 8 hours in DMU/LTA promotes direct dehydrogenative coupling without external catalysts.

Advantages :

  • Eliminates volatile organic solvents (VOCs), aligning with green chemistry principles.
  • Reusable reaction medium (up to 5 cycles with <5% yield loss).

Performance :

  • Yield: 82%
  • Purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield (%) Conditions Environmental Impact Scalability
Wittig 85 Low temp, anhydrous Moderate (Ph₃P waste) High
Friedlander 78 Reflux, catalyst High (Ac₂O usage) Moderate
Doebner-Miller 72 Strong acid Low Low
Direct Olefination 82 Solvent-free, catalyst-free Minimal High

Key Observations :

  • Wittig Olefination offers superior yields but generates triphenylphosphine oxide waste.
  • Direct Olefination excels in sustainability, though substrate scope may be limited.

Structural Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (d, J = 4.8 Hz, 1H, H-2), 8.25 (d, J = 16.0 Hz, 1H, styryl CH), 7.85–7.40 (m, 4H, quinoline H), 6.95 (d, J = 8.8 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C styryl), 1245 cm⁻¹ (C–O methoxy).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O 70:30).

Q & A

Q. How can computational modeling guide the design of 4-(2,5-dimethoxystyryl)quinoline derivatives for specific applications?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) influencing fluorescence efficiency. Molecular dynamics simulations (AMBER force field) can model membrane permeability for CNS-targeted probes .

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